molecular formula C18H18N2O2 B8662312 benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate

benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate

Cat. No.: B8662312
M. Wt: 294.3 g/mol
InChI Key: UMSQKAUFKBIDAW-UHFFFAOYSA-N
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Description

Benzyl [2-(1H-indol-3-yl)ethyl]carbamate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate typically involves the reaction of indole derivatives with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl [2-(1H-indol-3-yl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: Benzyl [2-(1H-indol-3-yl)ethyl]carbamate is unique due to its specific combination of the indole moiety with a benzyl carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C18H18N2O2/c21-18(22-13-14-6-2-1-3-7-14)19-11-10-15-12-20-17-9-5-4-8-16(15)17/h1-9,12,20H,10-11,13H2,(H,19,21)

InChI Key

UMSQKAUFKBIDAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of tryptamine 1.0 g (6.2 mmol) in a mixture of CHCl3 and H2O, was added 1.1 g (6.2 mmol) benzylchloroformate, followed by dropwise addition of sat. NaHCO3 solution to maintain alkaline conditions. The reaction was stirred for 2 hrs. The reaction was extracted with CHCl3 and the organic layer was concentrated to dryness giving a dark yellow oil. The oil was crystallized from ethanol/water to give an off-white crystalline product.
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